molecular formula C9H13NO3 B1356538 5-(Dimethoxymethyl)-2-methoxypyridine CAS No. 95652-83-8

5-(Dimethoxymethyl)-2-methoxypyridine

Cat. No. B1356538
CAS RN: 95652-83-8
M. Wt: 183.2 g/mol
InChI Key: ZQERVHDUXSUNKN-UHFFFAOYSA-N
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Description

5-(Dimethoxymethyl)-2-methoxypyridine (DMMP) is an organic compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of many compounds and has been used in various biochemical and physiological studies. DMMP has been found to have a range of biochemical and physiological effects, and its advantages and limitations for laboratory experiments are well documented.

Scientific Research Applications

  • Antiviral Activity : 5-(Dimethoxymethyl)-2'-deoxyuridine, a derivative of 5-(Dimethoxymethyl)-2-methoxypyridine, shows significant antiviral activity against orthopoxvirus infections, such as vaccinia virus and cowpox virus. This suggests its potential in developing treatments for these infections (Fan et al., 2006).

  • Synthesis and Stability : The synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile, related to 5-(Dimethoxymethyl)-2-methoxypyridine, demonstrates the compound's stability under certain pH conditions. This is crucial for its application in various chemical reactions (Victory et al., 1989).

  • Leukotriene Synthesis Inhibition : Derivatives of 5-(Dimethoxymethyl)-2-methoxypyridine, like 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid, are potent and selective inhibitors of leukotriene synthesis. This is significant for the development of treatments for conditions like asthma (Hutchinson et al., 2009).

  • DNA Duplex Stability : Oligonucleotides containing C-5-(3-Methoxypropynyl)-2′-deoxyuridine residues, which are related to 5-(Dimethoxymethyl)-2-methoxypyridine, show increased stability in DNA duplex formations. This could have implications in genetic research and therapies (Tolstikov et al., 1997).

  • Cytotoxicity in Cancer Research : Compounds like 2-methoxypyridine-3-carbonitrile, which are structurally related to 5-(Dimethoxymethyl)-2-methoxypyridine, exhibit significant cytotoxicity against various cancer cell lines. This highlights its potential in the development of new cancer treatments (Al‐Refai et al., 2019).

properties

IUPAC Name

5-(dimethoxymethyl)-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-11-8-5-4-7(6-10-8)9(12-2)13-3/h4-6,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQERVHDUXSUNKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90538923
Record name 5-(Dimethoxymethyl)-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Dimethoxymethyl)-2-methoxypyridine

CAS RN

95652-83-8
Record name 5-(Dimethoxymethyl)-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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